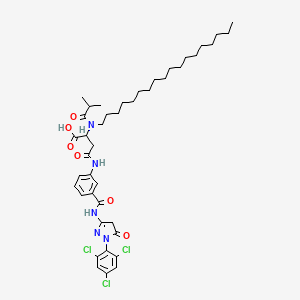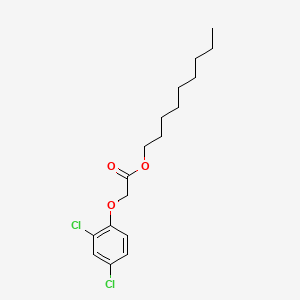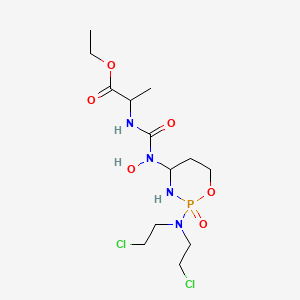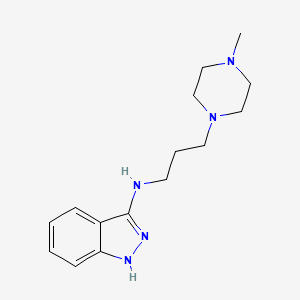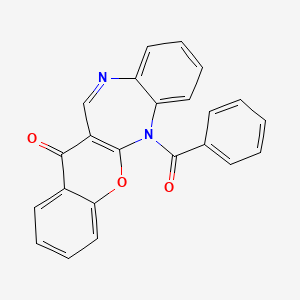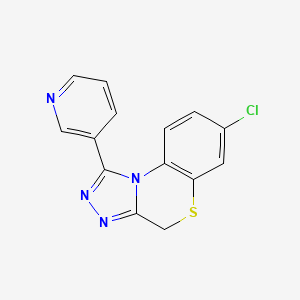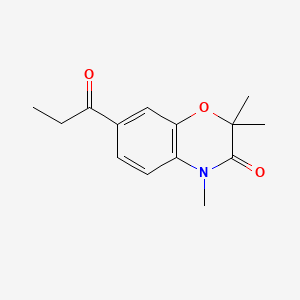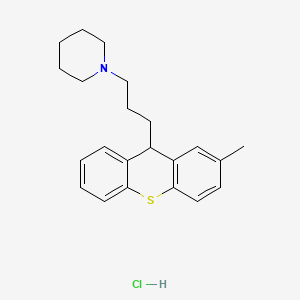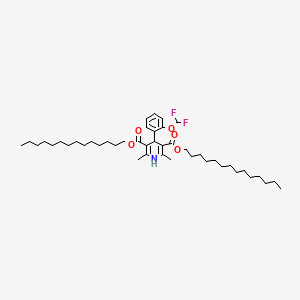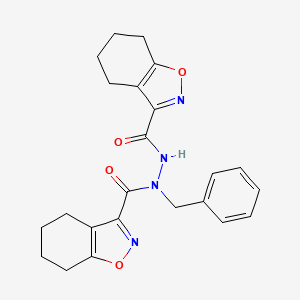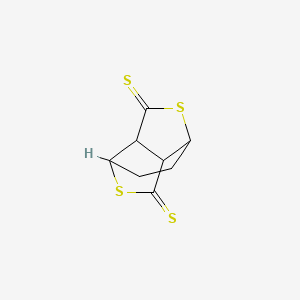
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dithione is a chemical compound with the molecular formula C8H8O2S2 It is known for its unique structure, which includes a fused ring system containing sulfur atoms
Preparation Methods
The synthesis of dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dithione typically involves the reaction of suitable precursors under specific conditions. One common method involves the cyclization of a diene with a thioketone . Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dithione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, often using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dithione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dithione involves its interaction with molecular targets such as enzymes or receptors. The sulfur atoms in its structure play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds to dihydro-1,4-ethano-1H,3H-thieno(3,4-c)thiophene-3,6(4H)-dithione include other thieno[3,4-c]thiophene derivatives. These compounds share a similar fused ring system but may differ in the substituents attached to the rings. The uniqueness of this compound lies in its specific arrangement of sulfur atoms and the potential for diverse chemical reactivity .
Properties
CAS No. |
129707-59-1 |
|---|---|
Molecular Formula |
C8H8S4 |
Molecular Weight |
232.4 g/mol |
IUPAC Name |
5,10-dithiatricyclo[5.3.0.04,8]decane-6,9-dithione |
InChI |
InChI=1S/C8H8S4/c9-7-5-3-1-2-4(12-7)6(5)8(10)11-3/h3-6H,1-2H2 |
InChI Key |
GPZVPYFLGXVCPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C(C1SC3=S)C(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



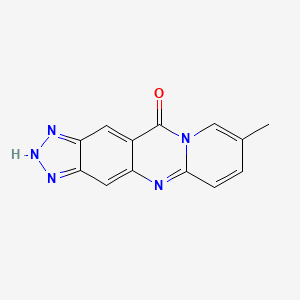
![N,N-dimethyl-2-(4,5,5-trioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-10-yl)ethanamine oxide;hydrochloride](/img/structure/B12721425.png)
